(1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C5H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Future Directions
The future directions for the study of “(1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, heat shock protein 90 inhibitors, which include some pyrazole derivatives, are a topic of ongoing research .
Mechanism of Action
Target of Action
The compound belongs to the pyrazole class, which is known for its diverse pharmacological effects . .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-methylpyrazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where 1-methylpyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
4-Amino-1-methylpyrazole: A related compound with an amino group at the 4-position instead of a methanamine group.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: A derivative with a phenyl group, offering different pharmacological properties.
Uniqueness: (1-Methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-4-5(2-6)3-7-8/h3-4H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTRXTSNTQSGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350029 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-05-6 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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